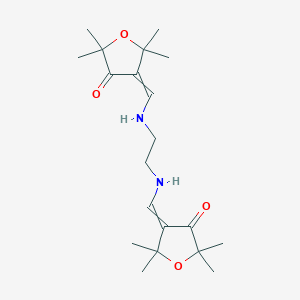

Furomine

Description

Structure

3D Structure

Properties

CAS No. |

142996-66-5 |

|---|---|

Molecular Formula |

C20H32N2O4 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2,2,5,5-tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one |

InChI |

InChI=1S/C20H32N2O4/c1-17(2)13(15(23)19(5,6)25-17)11-21-9-10-22-12-14-16(24)20(7,8)26-18(14,3)4/h11-12,21-22H,9-10H2,1-8H3 |

InChI Key |

WTJNRTWSVRJUNX-UHFFFAOYSA-N |

SMILES |

CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |

Canonical SMILES |

CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |

Synonyms |

Furomine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Furosemide

A Note on the Topic: Initial searches for the compound "Furomine" did not yield any relevant results. Based on the phonetic similarity and the context of a pharmacological mechanism of action, this guide will focus on the well-established and widely used loop diuretic, Furosemide . It is presumed that "this compound" was a typographical error.

Audience: This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular and physiological actions of Furosemide.

Executive Summary

Furosemide is a potent loop diuretic that primarily exerts its therapeutic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) located in the apical membrane of the thick ascending limb of the loop of Henle. This action blocks the reabsorption of a significant portion of filtered sodium, potassium, and chloride ions, leading to a robust diuretic and natriuretic response. The increased luminal ion concentration osmotically retains water in the renal tubules, resulting in increased urine output. Beyond its primary diuretic effect, Furosemide's mechanism of action also involves the modulation of key physiological signaling pathways, including the prostaglandin system and the renin-angiotensin-aldosterone system (RAAS), which contribute to its overall cardiovascular and renal effects.

Primary Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)

The principal molecular target of Furosemide is the NKCC2, a member of the SLC12A family of solute carriers.[1] By competitively binding to the chloride-binding site of the NKCC2 transporter, Furosemide prevents the translocation of sodium, potassium, and two chloride ions from the tubular fluid into the epithelial cells of the thick ascending limb.[2] This inhibition of ion reabsorption is the cornerstone of Furosemide's diuretic action.

Quantitative Data on Furosemide's Inhibitory Activity

The potency of Furosemide's interaction with the NKCC transporters has been quantified in various in vitro and preclinical models. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the drug's efficacy.

| Target | Species/Cell Line | Assay Method | IC50 / pIC50 | Reference |

| NKCC2 | Rat (mTAL) | Ion Flux | pIC50 = 5.15 | [3] |

| NKCC1 | Rat (Erythrocyte) | Ion Flux | pIC50 = 5.04 | [3] |

| NKCC1 | Rat (Thymocyte) | Ion Flux | pIC50 = 5.21 | [3] |

| NKCC1 & NKCC2 | Not Specified | Not Specified | IC50 in µM range | [1][4] |

pIC50 is the negative logarithm of the IC50 value.

Dose-Response Relationship: Sodium Excretion

Preclinical and clinical studies have characterized the dose-dependent effect of Furosemide on sodium excretion. The relationship typically follows a sigmoidal curve, with a threshold dose required to initiate a significant diuretic response and a ceiling dose beyond which further increases in dosage produce diminishing returns.[5]

| Model | Dose Range | Key Findings | Reference |

| Healthy Human Volunteers | 5 - 120 mg (IV) | ED50 for natriuretic effect was below 5 mg. No significant additional natriuretic effect was observed above 40 mg. | [6] |

| Rats | Not Specified | A urinary excretion-response curve shows a relationship between the rate of furosemide excretion and the rate of (Na+ + K+) excretion. | [7] |

Key Signaling Pathways Modulated by Furosemide

Beyond its direct action on NKCC2, Furosemide influences critical signaling pathways that regulate renal blood flow, glomerular filtration, and systemic blood pressure.

Prostaglandin System

Furosemide administration has been shown to stimulate the production of prostaglandins, particularly Prostaglandin E2 (PGE2), in the kidney.[8][9] PGE2 is a potent vasodilator and contributes to the increase in renal blood flow observed after Furosemide administration. This effect is thought to be mediated, at least in part, by the EP4 receptor.[10]

Renin-Angiotensin-Aldosterone System (RAAS)

Furosemide is a potent activator of the Renin-Angiotensin-Aldosterone System (RAAS).[11] The inhibition of NaCl reabsorption at the macula densa, a specialized region of the distal tubule, is a primary stimulus for renin release from the juxtaglomerular cells. The subsequent cascade leads to the production of angiotensin II and aldosterone, which can counteract the diuretic and natriuretic effects of Furosemide by promoting sodium and water retention.[12][13]

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of Furosemide.

In Vivo Assessment of Diuretic Activity in Rodents

Objective: To quantify the diuretic and natriuretic effects of Furosemide in a preclinical model.

Methodology:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to metabolic cages to minimize stress-induced variations.

-

Hydration: A saline load is administered orally or intraperitoneally to ensure adequate urine flow.

-

Dosing: Furosemide or vehicle control is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Urine Collection: Animals are placed in individual metabolic cages for a defined period (e.g., 4-6 hours), and urine is collected.

-

Analysis: Urine volume is measured, and electrolyte concentrations (Na+, K+, Cl-) are determined using flame photometry or ion-selective electrodes.

In Vitro NKCC2 Inhibition Assays

Principle: This radiometric assay measures the uptake of ⁸⁶Rb⁺, a potassium congener, through the NKCC2 transporter.

Methodology:

-

Cell Culture: HEK293 cells stably expressing NKCC2 are cultured to confluence.[14]

-

Pre-incubation: Cells are washed with a chloride-free medium to stimulate NKCC2 activity and then pre-incubated with varying concentrations of Furosemide.[14]

-

Ion Uptake: A solution containing ⁸⁶Rb⁺ is added to initiate uptake for a short period (e.g., 2-5 minutes).[14]

-

Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.

-

Quantification: The amount of intracellular ⁸⁶Rb⁺ is measured using a scintillation counter.

-

Data Analysis: The Furosemide-sensitive component of ⁸⁶Rb⁺ uptake is calculated, and dose-response curves are generated to determine the IC50.

Principle: This fluorescence-based assay uses Thallium (Tl⁺), a surrogate for K⁺, which fluoresces upon binding to a specific intracellular dye. The rate of fluorescence increase is proportional to NKCC2 activity.[15][16]

Methodology:

-

Cell Culture: Adherent epithelial cells (e.g., LLC-PK1) stably expressing NKCC2 are grown in multi-well plates.[15][16]

-

Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye.[15]

-

Pre-incubation: Cells are pre-incubated with Furosemide or vehicle control.[15]

-

Assay Initiation: A buffer containing Tl⁺ is added to initiate influx, and fluorescence is measured kinetically using a plate reader.[15][16]

-

Data Analysis: The initial rate of fluorescence increase is calculated. Dose-response curves are generated to determine the IC50.[15]

Conclusion

The core mechanism of action of Furosemide is the direct and potent inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This primary action is supplemented by its influence on the prostaglandin and renin-angiotensin-aldosterone signaling pathways. A thorough understanding of these molecular and physiological interactions, supported by robust in vivo and in vitro experimental models, is crucial for the continued development and optimization of diuretic therapies.

References

- 1. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care [timeofcare.com]

- 6. Dose dependency of furosemide-induced sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary excretion and diuretic action of furosemide in rats: increased response to the urinary excretion rate of furosemide in rats with acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of furosemide-induced natriuresis by direct stimulation of renal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furosemide directly stimulates prostaglandin E2 production in the thick ascending limb of Henle's loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dominant role of prostaglandin E2 EP4 receptor in furosemide-induced salt-losing tubulopathy: a model for hyperprostaglandin E syndrome/antenatal Bartter syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Prognostic Impact of Loop Diuretics in Patients With Chronic Heart Failure – Effects of Addition of Renin-Angiotensin-Aldosterone System Inhibitors and β-Blockers – [jstage.jst.go.jp]

- 13. ahajournals.org [ahajournals.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Furosemide: A Technical Guide

A comprehensive overview of the discovery, synthesis, and key experimental protocols for the potent loop diuretic, Furosemide.

This technical guide provides an in-depth exploration of the discovery and synthesis of Furosemide, a cornerstone in the management of edema and hypertension. Designed for researchers, scientists, and professionals in drug development, this document details the seminal discovery, outlines the primary synthesis pathways, and presents key experimental data in a structured format.

Discovery and Development

Furosemide, a potent loop diuretic, was synthesized in 1959 by a team of researchers at Hoechst AG, including Karl Sturm, R. Muschaweck, and P. Hajdu.[1][2] It was subsequently released to the market between 1962 and 1964.[1][3][4] The development of Furosemide was a significant advancement in diuretic therapy, emerging from research in the 1950s that sought more potent compounds than the existing thiazide diuretics.[1][3] The name "Furosemide" is derived from its chemical structure, which includes a furan ring.[2]

Furosemide's primary mechanism of action is the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, resulting in its powerful diuretic effect.[5][6] It is primarily used to treat edema associated with congestive heart failure, liver disease, and kidney disorders, as well as hypertension.[6]

Synthesis Pathways

The most common synthesis of Furosemide starts from 2,4-dichlorobenzoic acid. This process involves two key steps: chlorosulfonation followed by amination and subsequent condensation with furfurylamine.

Primary Synthesis Pathway from 2,4-Dichlorobenzoic Acid

The synthesis begins with the conversion of 2,4-dichlorobenzoic acid to 5-aminosulfonyl-4,6-dichlorobenzoic acid. This is achieved through a reaction with chlorosulfonic acid, followed by a reaction with ammonia.[7] The resulting intermediate is then reacted with furfurylamine to produce Furosemide.[7]

Alternative Synthesis Pathway

An alternative synthesis route involves the photochlorination of 4-chloro-2-fluoro-toluene to yield 4-chloro-2-fluoro-benzotrichloride. This intermediate then undergoes aminosulfonylation and subsequent condensation with furfurylamine to produce Furosemide.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of Furosemide.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| From 2,4-Dichlorobenzoic Acid (Standard Method) | 35-50% | [8] |

| From 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid | 96% | [8] |

| Reaction Conditions | ||

| Condensation with Furfurylamine | 95°C for 2 hours | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of Furosemide.

Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

-

Chlorosulfonylation: 4-chloro-2-fluoro-benzotrichloride is added to a preheated mixture of sulfuric chlorohydrin and sulfuric acid at a temperature of 60 to 140°C. The mixture is then maintained at 140 to 150°C for 1 to 3 hours.

-

Quenching: The reaction mixture is cooled and then quenched in an ice-water mixture at a temperature of 0 to 2°C.

-

Hydrolysis: The mixture is maintained at room temperature for 4 to 10 hours to allow for the complete hydrolysis of the -CCl₃ group to -COOH.

-

Isolation: The resulting 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid is filtered and washed with water.

-

Ammonolysis: The isolated product is treated with ammonium hydroxide at a temperature of 0 to 10°C for 1.5 to 2 hours to yield 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.

Synthesis of Furosemide from 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

-

Reaction Setup: A mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine is prepared.

-

Heating: The mixture is heated to 95°C and stirred for 2 hours.

-

Precipitation: The reaction mixture is cooled and then poured into water.

-

Acidification: The mixture is acidified to a pH of 4.0 with glacial acetic acid to precipitate the crude Furosemide.

-

Purification: The crystalline product is separated, washed with water, and recrystallized from ethanol to yield pure Furosemide.

References

- 1. Loop Diuretics: An Overview of Its History and Evolution [japi.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. Furosemide - Wikipedia [en.wikipedia.org]

- 6. Furosemide - diuretic | ari.info | ari.info [animalresearch.info]

- 7. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

Furomine chemical structure and properties

An In-depth Technical Guide to Phentermine

Introduction

Phentermine is a sympathomimetic amine that functions as a central nervous system stimulant and anorectic agent.[1][2] Chemically, it is a substituted amphetamine and is utilized primarily for the short-term management of obesity, in conjunction with a regimen of diet and exercise.[3][4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental data pertaining to Phentermine.

Chemical Structure and Identification

Phentermine, chemically known as 2-methyl-1-phenylpropan-2-amine, is a chiral compound.[1]

-

IUPAC Name: 2-methyl-1-phenylpropan-2-amine[1]

-

Synonyms: α,α-Dimethylphenethylamine, Phenyl-tert-butylamine, Benzeneethanamine, alpha,alpha-dimethyl-[1][6][7]

-

CAS Number: 122-09-8 (Phentermine base), 1197-21-3 (Phentermine hydrochloride)[6][8][9]

-

InChI Key: DHHVAGZRUROJKS-UHFFFAOYSA-N[3]

Physicochemical Properties

Phentermine is typically available as a hydrochloride salt to improve its stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below.

| Property | Value (Phentermine Base) | Value (Phentermine Hydrochloride) | Reference |

| Molecular Weight | 149.23 g/mol | 185.69 g/mol | [1][6] |

| Appearance | Oily liquid | White, crystalline powder | [1][6] |

| Melting Point | Not reported | 198 °C | [6] |

| Boiling Point | 205 °C at 750 mmHg | Not applicable | [6] |

| Solubility | Insoluble in water | Very soluble in chloroform; insoluble in ether; very slightly soluble in benzene & acetone | [1][6] |

| pKa | 9.84 | Not applicable | [1] |

| LogP | 1.9 | Not applicable | [1] |

Pharmacology

Mechanism of Action

The primary mechanism of action of Phentermine involves the modulation of neurotransmitter levels in the brain, leading to appetite suppression.[4][10] It acts as a norepinephrine-dopamine releasing agent (NDRA).[3]

The proposed signaling pathway is as follows:

-

Phentermine crosses the blood-brain barrier.

-

It stimulates the release of norepinephrine and dopamine from nerve terminals in the lateral hypothalamic feeding center.[1]

-

Increased levels of these neurotransmitters lead to a decreased sensation of hunger.[4][10]

While its primary effects are on norepinephrine and dopamine, it has only weak effects on serotonin.[3]

Caption: Proposed mechanism of action of Phentermine.

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | High (almost 100%) | [3] |

| Protein Binding | 17.5% | [3] |

| Metabolism | Minimal (approximately 6% metabolized via para-hydroxylation, N-oxidation, and N-hydroxylation) | [3] |

| Elimination Half-life | 20–25 hours (urinary pH-dependent) | [3] |

| Excretion | Primarily renal (62–85% as unchanged drug) | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization and analysis of Phentermine are extensive. Below are generalized methodologies for key experiments.

Synthesis of Phentermine Hydrochloride

A common synthetic route involves the reductive amination of a ketone. A detailed, citable protocol can be found in the patent literature.[6]

-

Principle: Reductive amination of phenylacetone with ammonia.

-

Generalized Protocol:

-

Dissolve phenylacetone in a suitable solvent (e.g., methanol).

-

Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Quench the reaction and perform an aqueous workup to isolate the crude product.

-

Purify the phentermine base using distillation or column chromatography.

-

Dissolve the purified base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate phentermine hydrochloride.

-

Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

-

References

- 1. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phentermine (PIM 415) [inchem.org]

- 3. Phentermine - Wikipedia [en.wikipedia.org]

- 4. Phentermine for Weight Loss: Benefits, Side Effects, and Dosage [healthline.com]

- 5. Phentermine for weight loss - Mayo Clinic [mayoclinic.org]

- 6. Phentermine [drugfuture.com]

- 7. Phentermine [webbook.nist.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rivasweightloss.com [rivasweightloss.com]

A Technical Guide to Understanding Spectral Properties and Fluorescence Quantum Yield

Disclaimer: No specific spectral or quantum yield data for a compound named "Furomine" could be located in the available scientific literature. It is possible that this is a proprietary name, an internal code, or a misspelling. This guide, therefore, provides a comprehensive overview of the core principles of spectral properties and quantum yield, using the well-characterized fluorophores, Fluorescein and Rhodamine 6G, as illustrative examples for researchers, scientists, and drug development professionals.

Core Concepts in Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful analytical technique used to study the electronic structure of molecules.[1] The key parameters derived from this technique—spectral properties and quantum yield—are crucial for a wide range of applications, from the development of fluorescent probes for bio-imaging to the characterization of active pharmaceutical ingredients.

Absorption and Emission Spectra

When a molecule absorbs a photon of light, an electron is promoted to a higher energy state.[1] The absorption spectrum is a plot of the absorbance of a substance as a function of the wavelength of light. The wavelength at which the maximum absorption occurs is denoted as λmax(abs).

Following absorption, the excited molecule can return to its ground state by emitting a photon; this process is known as fluorescence.[1] The fluorescence emission spectrum is a plot of the fluorescence intensity versus the emission wavelength. The wavelength of maximum emission intensity is denoted as λmax(em).

Stokes Shift

The fluorescence emission spectrum is almost always shifted to longer wavelengths (lower energy) compared to the absorption spectrum.[2] This difference between the absorption and emission maxima is known as the Stokes shift .[2] It arises from energy loss due to vibrational relaxation and solvent reorganization around the excited-state fluorophore.[2] A larger Stokes shift is often desirable in fluorescence applications to minimize the overlap between the absorption and emission signals.

Molar Absorptivity (Extinction Coefficient)

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is an intrinsic property of the molecule and is determined by the Beer-Lambert law. A high molar absorptivity is characteristic of an efficient light-absorbing molecule.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] The quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). A high quantum yield is a key characteristic of a bright fluorophore. The quantum yield is influenced by various factors, including the molecular structure of the fluorophore, the solvent, temperature, and the presence of quenching agents.

Data Presentation: Spectral Properties of Common Fluorophores

To illustrate the concepts discussed above, the spectral properties and quantum yields of two widely used fluorescent dyes, Fluorescein and Rhodamine 6G, are summarized in the tables below. These values can vary depending on the specific experimental conditions.

Table 1: Spectral Properties of Fluorescein and Rhodamine 6G

| Fluorophore | Solvent | λmax(abs) (nm) | λmax(em) (nm) | Molar Absorptivity (ε) (M-1cm-1) | Stokes Shift (nm) |

| Fluorescein | 0.1 M NaOH | ~490[4] | ~515[4] | 76,900[4] | ~25 |

| Ethanol (basic) | ~500 | ~521 | 92,300[5] | ~21 | |

| Ethanol (neutral) | ~483 | ~508 | 92,300[2] | ~25 | |

| Rhodamine 6G | Ethanol | ~525[6] | ~548[6] | 116,000[3] | ~23 |

| Water | ~525 | ~555 | - | ~30 | |

| Chloroform | ~529 | ~550 | - | ~21 |

Table 2: Fluorescence Quantum Yields of Fluorescein and Rhodamine 6G

| Fluorophore | Solvent | Quantum Yield (ΦF) |

| Fluorescein | 0.1 M NaOH | 0.925[7] |

| Ethanol (basic) | 0.97[5] | |

| Ethanol (neutral) | 0.79[8] | |

| Rhodamine 6G | Ethanol | 0.95[7] |

| Water | 0.95[9] | |

| Chloroform | 0.70[10] |

Experimental Protocols

Accurate determination of spectral properties and quantum yield requires careful experimental design and execution.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of a fluorescent compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fluorophore in a high-purity, spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.[3]

-

Absorption Spectrum Measurement:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range.

-

The wavelength corresponding to the highest absorbance is the λmax(abs).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax(abs) determined in the previous step.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to longer wavelengths.

-

The wavelength corresponding to the highest fluorescence intensity is the λmax(em).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined by two primary methods: the comparative (relative) method and the absolute method.

This is the most common method and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[3]

Objective: To determine the quantum yield of a sample relative to a standard.

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample.

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The plots should be linear, and the slope (gradient) of each line should be determined.

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

This method directly measures the number of emitted photons relative to the number of absorbed photons and does not require a reference standard.[11]

Objective: To directly measure the absolute quantum yield of a sample.

Methodology:

-

Instrumentation: An integrating sphere is coupled to a spectrofluorometer.[11] The integrating sphere collects all the light emitted from the sample.[11]

-

Measurement of Emitted Photons:

-

Place the sample cuvette inside the integrating sphere.

-

Excite the sample at the desired wavelength.

-

Record the emission spectrum of the sample. The integrated area of this spectrum is proportional to the number of emitted photons.

-

-

Measurement of Absorbed Photons:

-

Two measurements are required: one with the excitation beam passing through the sample and another with the excitation beam passing through a blank (solvent only).

-

The difference in the integrated intensity of the scattered excitation light between the blank and the sample measurements is proportional to the number of photons absorbed by the sample.

-

-

Calculation: The absolute quantum yield is the ratio of the integrated emission intensity to the integrated absorbed intensity, after correcting for the spectral response of the detection system.

Visualization of Core Processes and Workflows

The Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational transitions that occur in a molecule during fluorescence and phosphorescence.

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Workflow for Comparative Quantum Yield Measurement

This flowchart outlines the key steps in determining the fluorescence quantum yield using the comparative method.

Caption: Workflow for comparative quantum yield measurement.

Experimental Workflow for Absolute Quantum Yield Measurement

This flowchart details the procedure for measuring the absolute quantum yield using an integrating sphere.

Caption: Workflow for absolute quantum yield measurement.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Fluorescein [omlc.org]

- 3. omlc.org [omlc.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. omlc.org [omlc.org]

- 6. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

- 9. Quantum Yield [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Genetically Encoded Calcium Indicators (GECIs) for Neural Activity Monitoring

Notice: Initial searches for a "Furomine" biosensor did not yield specific results within the current scientific literature. It is possible that this is a novel, not yet widely published, or misspelled term. This guide therefore focuses on a prevalent and extensively documented class of biosensors for neural activity: Genetically Encoded Calcium Indicators (GECIs), with a specific emphasis on the GCaMP family. This comprehensive resource is intended for researchers, scientists, and drug development professionals.

Genetically encoded calcium indicators (GECIs) are engineered proteins that fluoresce upon binding to calcium ions (Ca²⁺).[1] Since intracellular Ca²⁺ concentrations transiently increase during neuronal firing, GECIs serve as powerful tools for visualizing and quantifying the activity of genetically defined neuronal populations.[1][2] The GCaMP series, a family of single-fluorophore GECIs, has undergone extensive optimization, leading to variants with improved sensitivity, signal-to-noise ratio, and kinetics.[2][3]

Core Mechanism of GCaMP Biosensors

GCaMP biosensors are fusion proteins comprising a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[1][4] In the absence of Ca²⁺, the protein is in a low-fluorescence state. An influx of Ca²⁺, typically following an action potential, triggers the binding of Ca²⁺ to calmodulin. This induces a conformational change in the protein, leading to a significant increase in the fluorescence of the cpGFP component.[4][5][6] This change in fluorescence can be detected using various imaging techniques, such as two-photon microscopy, to monitor neural activity in real-time.[7]

Quantitative Data Presentation

The selection of a GECI is critical and depends on the specific experimental requirements. The following tables summarize key performance metrics for several common GCaMP variants.

Table 1: Performance Comparison of GCaMP Variants in Response to Action Potentials in Mammalian Neurons.

| Indicator | ΔF/F for 1 AP (%) | ΔF/F for 8 APs (%) | Notes |

| GCaMP3 | 26 ± 7 | 329 ± 33 | An earlier, widely used variant.[8] |

| GCaMP6f | 120 ± 58 | - | A "fast" variant with rapid kinetics.[8] |

| G-CaMP7 | 302 ± 39 | - | Offers high sensitivity for single action potentials.[8] |

| G-GECO1.2 | 51 ± 7 | 384.5 ± 26 | Shows good linearity in response to increasing numbers of action potentials.[8] |

Data presented as mean ± standard error of the mean. "AP" stands for action potential.

Table 2: Kinetic and Affinity Properties of GCaMP6 Variants.

| Sensor | Rise Time (t₁/₂) (ms) | Decay Time (t₁/₂) (ms) | Apparent Kd for Ca²⁺ (nM) |

| GCaMP6s | ~150 | ~400 | ~144 |

| GCaMP6m | ~100 | ~300 | ~167 |

| GCaMP6f | ~50 | ~200 | ~235 |

Kinetics and affinity are key for resolving rapid neural firing and detecting subtle Ca²⁺ changes. Slower decay times can integrate signals over longer periods, while faster kinetics are better for resolving individual spikes in a train.[3]

Experimental Protocols

The following provides a generalized protocol for in vivo calcium imaging using AAV-mediated expression of GCaMP in the mouse brain.

Protocol 1: AAV-mediated GCaMP Expression and In Vivo Two-Photon Imaging

1. Vector Delivery:

-

Virus Preparation: Obtain a high-titer adeno-associated virus (AAV) carrying the gene for a GCaMP variant under a neuron-specific promoter (e.g., AAV-hSyn-GCaMP6f).[3][9]

-

Stereotactic Injection: Anesthetize the mouse and place it in a stereotactic frame.[10][11] Perform a craniotomy over the target brain region.[11] Use a microinjector to deliver a small volume (e.g., 30 nL) of the AAV suspension into the brain at the desired coordinates.[9]

2. Expression Period:

-

Allow 2-3 weeks for robust expression of the GCaMP protein in the infected neurons.[12] For some AAV variants and promoters, longer expression times (e.g., 3-4 weeks) may be necessary.[9]

3. Surgical Preparation for Imaging:

-

Implant a cranial window over the region of interest to provide optical access to the brain.[3][12] This typically involves adhering a glass coverslip to the skull over the craniotomy.

4. In Vivo Two-Photon Calcium Imaging:

-

Animal Preparation: The animal can be either anesthetized or head-fixed for awake imaging.[12]

-

Microscope Setup: Place the animal under a two-photon microscope.[7][13]

-

Imaging Parameters:

-

Laser Wavelength: Tune the Ti:Sapphire laser to the optimal excitation wavelength for the specific GCaMP variant (e.g., 920 nm for GCaMP6f).[13]

-

Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, typically in the range of 20-50 mW at the objective.[3]

-

Data Acquisition: Collect fluorescence images over time using appropriate software. Frame rates of 15-30 Hz are common for cellular imaging.[3][13]

-

Conclusion

Genetically encoded calcium indicators, particularly the GCaMP family, have become indispensable tools in neuroscience. They allow for chronic, cell-type-specific monitoring of neural activity in behaving animals, providing unprecedented insights into the function of neural circuits.[2] The continuous development of new GECI variants with improved performance characteristics promises to further expand the capabilities of researchers in understanding the complexities of the brain.[14][15] Careful selection of the appropriate GECI and optimization of experimental protocols are crucial for obtaining high-quality, interpretable data.

References

- 1. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mightexbio.com [mightexbio.com]

- 3. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.math.princeton.edu [web.math.princeton.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of genetically encoded calcium indicators for monitoring action potentials in mammalian brain by two-photon excitation fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cre-Dependent GCaMP3 Reporter Mouse for Neuronal Imaging In Vivo | Journal of Neuroscience [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo two-photon calcium imaging dataset_Day 1 - Mendeley Data [data.mendeley.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]

An In-depth Technical Guide to Fura-2 for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction: Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentrations is crucial for understanding these fundamental biological events. Fura-2, a ratiometric fluorescent indicator, stands as a cornerstone in the field of cellular imaging for the quantitative measurement of intracellular calcium. Its unique spectral properties allow for reliable and sensitive detection of Ca²⁺ dynamics in living cells, making it an invaluable tool in diverse areas of research from neuroscience to drug discovery.[1][2][3] This guide provides a comprehensive overview of Fura-2, its properties, experimental protocols, and applications in cellular imaging.

Core Principles of Fura-2 Calcium Imaging

Fura-2 is a high-affinity Ca²⁺ indicator that, upon binding to free Ca²⁺, exhibits a shift in its excitation spectrum.[2][4] It is typically introduced to cells in its acetoxymethyl (AM) ester form (Fura-2 AM), which is a cell-permeant, non-fluorescent molecule. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, fluorescent form of Fura-2 in the cytoplasm.[2][3]

The key advantage of Fura-2 lies in its ratiometric nature. The dye is excited at two different wavelengths, typically 340 nm and 380 nm, while its emission is monitored at a single wavelength, around 510 nm.[2][4]

-

Excitation at 340 nm: Fluorescence intensity increases upon Ca²⁺ binding.

-

Excitation at 380 nm: Fluorescence intensity decreases upon Ca²⁺ binding.

The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement minimizes issues common to single-wavelength indicators, such as variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, thus providing a more accurate and robust quantification of intracellular Ca²⁺ levels.[1][2][5]

Quantitative Data for Fura-2

The following table summarizes the key quantitative properties of Fura-2, which are essential for designing and interpreting cellular imaging experiments.

| Property | Value | Reference |

| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | [2][4] |

| Excitation Wavelength (Ca²⁺-free) | ~380 nm | [2][4] |

| Emission Wavelength | ~510 nm | [2][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro) | [5] |

| Quantum Yield | Varies with Ca²⁺ concentration | N/A |

Experimental Protocols

Detailed methodologies are critical for successful Fura-2 imaging. Below are protocols for cell preparation, dye loading, and imaging.

-

Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES. For some cell types, the addition of a non-ionic surfactant like Pluronic F-127 (at 0.02-0.05%) can aid in the dispersion of the water-insoluble Fura-2 AM.[6]

The following workflow outlines the general steps for loading cells with Fura-2 AM.

Caption: General workflow for Fura-2 AM loading and cellular imaging.

Detailed Steps:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.[3]

-

Prepare Loading Solution: On the day of the experiment, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration typically between 1-5 µM. If using Pluronic F-127, add it to the loading buffer before the Fura-2 AM.

-

Washing: Gently wash the cells once with pre-warmed loading buffer (e.g., HBSS) to remove the culture medium.

-

Loading: Replace the buffer with the Fura-2 AM loading solution and incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration can vary between cell types and should be determined empirically.[3]

-

Wash and De-esterification: After loading, wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye. Then, incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.

-

Imaging: The cells are now ready for imaging.

-

Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., a xenon arc lamp with filter wheels or an LED light source), appropriate excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter centered around 510 nm.

-

Image Acquisition: Acquire images alternately at 340 nm and 380 nm excitation. The acquisition speed will depend on the kinetics of the calcium signals being studied.

-

Data Analysis: Specialized imaging software is used to calculate the ratio of the fluorescence intensities (F340/F380) on a pixel-by-pixel basis. The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.

Signaling Pathway Visualization

Fura-2 is instrumental in dissecting Ca²⁺-mediated signaling pathways. For example, it can be used to monitor the increase in intracellular Ca²⁺ following the activation of G-protein coupled receptors (GPCRs) that couple to the Gq pathway, leading to the production of inositol trisphosphate (IP₃) and the release of Ca²⁺ from the endoplasmic reticulum.

Caption: GPCR-mediated intracellular calcium release pathway visualized with Fura-2.

Applications in Research and Drug Development

The ability to quantify intracellular calcium makes Fura-2 a versatile tool in various research fields:

-

Neuroscience: Studying Ca²⁺ dynamics in neurons during synaptic transmission, neuronal excitability, and in models of neurodegenerative diseases.[1]

-

Cardiology: Investigating the role of Ca²⁺ in cardiac muscle contraction, arrhythmias, and heart failure.[1]

-

Pharmacology and Drug Discovery: High-throughput screening of compounds that modulate the activity of ion channels, GPCRs, and other targets that influence intracellular Ca²⁺ levels.[2]

-

Cell Signaling Research: Elucidating the role of Ca²⁺ as a second messenger in a wide range of signaling pathways.[1]

Limitations and Considerations

Despite its strengths, Fura-2 has some limitations:

-

Phototoxicity: Excitation with UV light can be phototoxic to cells, especially during long-term imaging experiments.

-

Compartmentalization: Fura-2 AM can sometimes accumulate in organelles, leading to heterogeneous cytoplasmic staining.

-

Calibration: Accurate conversion of the F340/F380 ratio to absolute Ca²⁺ concentrations requires careful calibration, which can be complex to perform in live cells.

-

Ca²⁺ Buffering: At high intracellular concentrations, Fura-2 can buffer Ca²⁺, potentially altering the physiological Ca²⁺ dynamics.

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fura-2 - Wikipedia [en.wikipedia.org]

- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 6. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

In Vitro Safety and Toxicity Profile of Furomine: A Technical Guide

Disclaimer: Initial searches for "Furomine" did not yield specific results for a pharmaceutical compound with this name. This document, therefore, serves as an in-depth technical template outlining the standard in vitro safety and toxicity profiling for a hypothetical compound, hereafter referred to as "Compound X," which can be adapted for a specific test article. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro safety and toxicity profile of Compound X. A battery of standard assays was conducted to evaluate its potential cytotoxic, genotoxic, and cardiotoxic effects, as well as its potential for drug-drug interactions via cytochrome P450 (CYP450) inhibition. The following sections detail the experimental protocols, present the quantitative data in a structured format, and visualize the experimental workflows and relevant signaling pathways.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration at which a compound causes cell death.[1][2] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cellular proliferation.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic potential of Compound X was evaluated in two cell lines, HepG2 (a human liver carcinoma cell line) and HEK293 (a human embryonic kidney cell line), to assess potential organ-specific toxicity.[4][5]

| Cell Line | Assay Type | Endpoint | Incubation Time (hours) | IC50 (µM) |

| HepG2 | MTT | Metabolic Activity | 24 | 150 |

| HepG2 | LDH Release | Membrane Integrity | 24 | 200 |

| HEK293 | CellTiter-Glo® | ATP Levels | 24 | 175 |

| HepG2 | MTT | Metabolic Activity | 48 | 120 |

| HepG2 | LDH Release | Membrane Integrity | 48 | 180 |

| HEK293 | CellTiter-Glo® | ATP Levels | 48 | 145 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: A serial dilution of Compound X is prepared in culture medium. The existing medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for 24 or 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Visualization: Cytotoxicity Workflow

Caption: Workflow for in vitro cytotoxicity assessment.

Genotoxicity Assessment

Genotoxicity assays are employed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of in vitro tests is typically required to assess the genotoxic potential of a new compound.[7]

Quantitative Genotoxicity Data

The genotoxic potential of Compound X was evaluated using the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity and aneugenicity.

| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range (µ g/plate or µg/mL) | Result |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | 0.5 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus | CHO-K1 cells | With and Without | 10 - 2000 µg/mL | Negative |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[7] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Strain Preparation: Cultures of S. typhimurium strains (e.g., TA98, TA100) are grown overnight.

-

Metabolic Activation: For tests with metabolic activation, a rat liver S9 fraction is used.

-

Treatment: Compound X at various concentrations, the bacterial culture, and either S9 mix or a buffer are combined in a test tube.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualization: Genotoxicity Testing Strategy

Caption: Logical flow of the in vitro genotoxicity assessment.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias.[8][9][10] Therefore, assessing a compound's effect on the hERG channel is a critical component of preclinical safety testing.[11]

Quantitative hERG Inhibition Data

The potential for Compound X to inhibit the hERG channel was assessed using an automated patch-clamp assay in HEK293 cells stably expressing the hERG channel.

| Assay Type | Cell Line | Endpoint | IC50 (µM) |

| Automated Patch Clamp | hERG-HEK293 | IKr Current Inhibition | > 100 |

Experimental Protocol: Automated Patch Clamp

Automated patch-clamp systems allow for high-throughput screening of ion channel activity.

-

Cell Preparation: hERG-expressing HEK293 cells are cultured and harvested.

-

System Setup: The automated patch-clamp system is primed with intracellular and extracellular solutions.

-

Cell Loading: A suspension of the cells is loaded into the system.

-

Seal Formation and Whole-Cell Configuration: The system automatically establishes a giga-ohm seal and achieves whole-cell configuration.

-

Baseline Recording: The hERG current (IKr) is recorded under baseline conditions using a specific voltage protocol.

-

Compound Application: Compound X is applied at various concentrations, and the hERG current is recorded.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined.

Visualization: hERG Inhibition Mechanism

Caption: Signaling pathway of hERG channel inhibition.

Cytochrome P450 (CYP450) Inhibition

CYP450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered drug efficacy or toxicity.[12][13]

Quantitative CYP450 Inhibition Data

The inhibitory potential of Compound X against five major CYP450 isoforms was evaluated using human liver microsomes.

| CYP450 Isoform | Substrate Probe | IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | S-Mephenytoin | > 50 |

| CYP2D6 | Dextromethorphan | 25 |

| CYP3A4 | Midazolam | > 50 |

Experimental Protocol: CYP450 Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a specific CYP450 substrate probe, and NADPH regenerating system in a phosphate buffer is prepared.

-

Inhibitor Addition: Compound X is added at various concentrations. A positive control inhibitor for each isoform is also included.

-

Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C.

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Compound X, and the IC50 value is determined.

Visualization: CYP450 Inhibition Workflow

Caption: Experimental workflow for CYP450 inhibition assay.

Conclusion

Based on the comprehensive in vitro safety and toxicity profiling, Compound X demonstrates a favorable preclinical safety profile. No significant cytotoxicity was observed at concentrations below 100 µM. Furthermore, Compound X was found to be non-genotoxic in both the Ames test and the in vitro micronucleus assay. Importantly, it did not exhibit significant inhibition of the hERG potassium channel, suggesting a low risk for drug-induced QT prolongation. A weak inhibitory effect was noted on the CYP2D6 isoform, which may warrant further investigation in clinical drug-drug interaction studies. Overall, these in vitro data support the continued development of Compound X.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. In vitro toxicological assessment of PhSeZnCl in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Genotoxicity Assessment of Functional Ingredients: Betaine, Choline, and Taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 [frontiersin.org]

- 12. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Furosemide: An In-depth Technical Guide to Solubility and Stability in Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of furosemide in various buffer systems. Furosemide, a potent loop diuretic, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, signifying both low solubility and low permeability.[1] A thorough understanding of its physicochemical properties is therefore critical for the development of robust and effective pharmaceutical formulations. This document details quantitative solubility data, experimental protocols for analysis, and the stability profile of furosemide under different conditions.

Furosemide Solubility in Aqueous Buffers

Furosemide's aqueous solubility is markedly pH-dependent. As a weak acid with a pKa of approximately 3.8, its solubility increases significantly as the pH rises above this value, due to the ionization of the carboxylic acid group.[2]

Solubility in Phosphate Buffer

Phosphate buffers are commonly utilized in pharmaceutical formulations and experimental studies. The solubility of furosemide in phosphate buffer systems has been investigated at various pH values.

Table 1: Solubility of Furosemide in Phosphate Buffer

| pH | Temperature (°C) | Solubility (mg/mL) | Buffer System Details |

| 5.8 | 37 | Not less than 80% dissolved in 60 min (dissolution test) | As per USP monograph for Furosemide Tablets[3] |

| 6.5 | 37 | 1.5 | Krebs Ringer buffer[2] |

| 6.8 | 37 | Complete release | 0.1 M phosphate buffer[4] |

| 7.0 | 30 | 0.01 (free drug), 41 (sodium salt), 106 (potassium salt) | Na2HPO4 + KH2PO4[5] |

| 7.2 | Not Specified | ~0.5 (in 1:1 DMSO:PBS) | PBS[6] |

| 7.4 | 37 | 1.9 | Krebs Ringer buffer[2] |

| 7.5 | 37 | 6.411 | Aqueous media[7] |

Solubility in TRIS Buffer

TRIS (tris(hydroxymethyl)aminomethane) buffers are also frequently used in biological research. The solubility of furosemide in TRIS buffer has been characterized as follows:

Table 2: pH-Solubility Profile of Furosemide in TRIS Buffer at 30 ± 1°C

| pH | Solubility (mg/mL) |

| 2.0 | 0.010 |

| 4.0 | ~0.1 |

| 6.0 | ~1.0 |

| 8.0 | 21.9 |

| >8.0 | ~18 |

| [Source: Data derived from a study on furosemide complexation with PAMAM dendrimers, with ionic strength maintained at 0.5 M with potassium chloride.][8] |

Stability of Furosemide in Aqueous Solutions

The stability of furosemide is influenced by several factors, most notably pH and exposure to light.

pH Stability

Furosemide is unstable in acidic conditions. Acid-catalyzed hydrolysis leads to the degradation of furosemide into 4-chloro-5-sulfamoylanthranilic acid (CSA). Conversely, it exhibits greater stability in neutral to alkaline solutions.[9]

Photostability

Furosemide is known to be sensitive to light. Photodegradation can occur under both fluorescent and UV light, and it appears to follow first-order kinetics. The rate of photolysis is greater in acidic media compared to neutral or alkaline conditions. For optimal stability against photodegradation, a pH of approximately 7 is recommended.[9] To protect furosemide solutions from light-induced degradation, storage in amber glass vials or containers wrapped in aluminum foil is advised.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of furosemide's solubility and stability.

Protocol 1: Determination of Furosemide Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of furosemide in a given buffer.

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Buffer Preparation: Prepare the desired buffer solution (e.g., phosphate buffer, TRIS buffer) and adjust to the target pH.

-

Addition of Furosemide: Add an excess amount of furosemide powder to a known volume of the buffer solution in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved furosemide.

-

Filtration: Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilution: Dilute an aliquot of the clear filtrate with the buffer solution to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of furosemide in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at ~271 nm in pH 5.8 phosphate buffer) or High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Stability-Indicating HPLC Method for Furosemide

This HPLC method can be used to quantify furosemide and its primary degradation product, CSA, to assess the stability of a formulation.

Caption: Workflow for stability testing of furosemide using HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 10 µL.[10]

-

Detection Wavelength: 272 nm.[10]

-

Column Temperature: 25°C.[10]

Methodology:

-

Standard Preparation: Prepare stock solutions of furosemide and its degradation product (CSA) reference standards in the mobile phase. Create a series of working standard solutions of known concentrations by diluting the stock solutions.

-

Sample Preparation: Dilute the furosemide formulation to be tested with the mobile phase to a concentration that falls within the linear range of the assay.

-

Chromatographic Analysis:

-

Inject the standard solutions to establish a calibration curve for both furosemide and CSA.

-

Inject the prepared sample solutions.

-

-

Data Analysis: Determine the concentrations of furosemide and CSA in the sample by comparing their peak areas to the respective calibration curves. The percentage of degradation can be calculated from these concentrations.

Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased water excretion.

Caption: Furosemide's inhibitory action on the NKCC2 transporter.

This technical guide provides foundational knowledge for researchers working with furosemide, emphasizing the critical interplay between pH, solubility, and stability. Adherence to detailed and validated protocols is essential for obtaining reliable and reproducible results in both research and development settings.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. fip.org [fip.org]

- 3. uspbpep.com [uspbpep.com]

- 4. In vitro release studies of furosemide reference tablets: influence of agitation rate, USP apparatus, and dissolution media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. turkjps.org [turkjps.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Novel Fluorescent Probes for Bioimaging and Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel fluorescent probes, focusing on their design, synthesis, and application in biological research. While the specific probe "Furomine" could not be identified in current literature, this review details the principles and methodologies of modern fluorescent probes through three representative examples: a metal ion sensor (RhB-DCT for Fe³⁺), an enzyme-activated probe (a coumarin-based probe for β-galactosidase), and a reactive oxygen species (ROS) probe. This guide is intended to serve as a practical resource for researchers in the fields of chemistry, biology, and pharmacology.

Introduction to Novel Fluorescent Probes

Fluorescent probes are indispensable tools in molecular biology and drug discovery, enabling the visualization and quantification of specific molecules and processes within living systems. The development of novel probes with high sensitivity, selectivity, and photostability is a continuous effort to better understand complex biological systems. The design of these molecular tools often relies on specific chemical reactions or recognition events that trigger a change in their fluorescence properties, such as "turn-on" or ratiometric responses. This guide will delve into the specifics of these mechanisms and their practical applications.

A Case Study: Rhodamine B-Based Probe for Ferric Ions (Fe³⁺) - RhB-DCT

Iron is an essential element involved in numerous physiological and pathological processes. The ability to detect and quantify ferric ions (Fe³⁺) in biological systems is crucial for understanding iron homeostasis and its dysregulation in diseases. RhB-DCT is a novel rhodamine B-based fluorescent probe designed for the selective "turn-on" detection of Fe³⁺.

Signaling Pathway and Mechanism of Action

The detection mechanism of RhB-DCT relies on a Fe³⁺-induced structural change. In the absence of Fe³⁺, the probe exists in a non-fluorescent, colorless, spiro-lactam form. Upon binding to Fe³⁺, the spiro-lactam ring opens, leading to a highly fluorescent and colored open-ring structure. This process provides a clear "turn-on" fluorescence signal.

Caption: Fe³⁺ detection mechanism of RhB-DCT probe.

Quantitative Data

The photophysical and sensing properties of RhB-DCT are summarized in the table below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 550 nm | [1] |

| Emission Wavelength (λem) | 584 nm | [1] |

| Detection Limit (LOD) | 0.0521 µM | [1][2] |

| pH Stability Range | 4-13 | [1][2] |

| Response Time | < 1 minute | [1] |

| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 | [3] |

Experimental Protocols

-

Synthesis of RhB-EDA: A modified literature procedure is followed to synthesize the Rhodamine B-ethylenediamine conjugate (RhB-EDA).

-

Reaction: 1.44 g of RhB-EDA and 0.44 g of 2,4-dichloro-1,3,5-triazine (DCT) are dissolved in 50 mL of toluene.

-

Reflux: The solution is refluxed at 100 °C with continuous stirring (300 RPM) for 8 hours.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting solid is purified to yield RhB-DCT as a white solid.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

-

Stock Solution Preparation: A stock solution of the RhB-DCT probe is prepared in a suitable solvent (e.g., DMSO).

-

Working Solution: The stock solution is diluted to the desired concentration in an ethanol-water mixture (e.g., 5:5 v/v).

-

Fluorescence Measurement: The fluorescence spectrum of the probe solution is recorded.

-

Titration: Aliquots of a Fe³⁺ solution are incrementally added to the probe solution.

-

Data Acquisition: After each addition, the fluorescence spectrum is recorded at an excitation wavelength of 550 nm, and the emission intensity at 584 nm is monitored.

-

Cell Culture: HeLa cells are cultured on glass-bottom dishes to 60-80% confluency.

-

Probe Loading: The cells are incubated with a solution of the fluorescent probe (e.g., 5 µM) in the cell culture medium for a specified time (e.g., 10-30 minutes) at 37 °C.

-

Washing: The cells are washed with phosphate-buffered saline (PBS) to remove the excess probe.

-

Fe³⁺ Treatment: The cells are then treated with a solution of Fe³⁺ (e.g., 50 µM) in the growth medium for a specific duration (e.g., 10 minutes) at 37 °C.

-

Imaging: The cells are imaged using a confocal fluorescence microscope with the appropriate excitation and emission filters.

Enzyme-Activated Probe: Coumarin-Based Sensor for β-Galactosidase

β-Galactosidase (β-gal) is a widely used reporter enzyme in molecular biology and a biomarker for cellular senescence. Fluorescent probes that can detect β-gal activity are valuable tools for these applications. Here, we discuss a ratiometric coumarin-based fluorescent probe for β-gal.

Signaling Pathway and Mechanism of Action

This probe consists of a coumarin fluorophore linked to a galactose moiety. The intact probe has a specific fluorescence emission. Upon enzymatic cleavage of the galactose unit by β-galactosidase, the fluorophore is released, resulting in a shift in the fluorescence emission, allowing for ratiometric detection of the enzyme activity.

Caption: β-Galactosidase detection by a ratiometric probe.

Quantitative Data

The key performance metrics of a representative coumarin-based β-gal probe are provided below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 327 nm | [4] |

| Emission Wavelength (λem) of Probe | 374 nm | [4] |

| Emission Wavelength (λem) of Product | 444 nm | [4] |

| Detection Limit (LOD) | 0.0054 U/mL | [4] |

| Linear Range | 0–0.1 U/mL and 0.2–0.8 U/mL | [4] |

| Analysis Time | 30 minutes | [4] |

Experimental Protocols

-

Step 1: Synthesis of Compound 2: 7-hydroxy-4-methylcoumarin is reacted with galacto-pyranosyl-1-bromide via nucleophilic substitution to obtain compound 2.

-

Step 2: Hydrolysis: The acetyl groups of compound 2 are hydrolyzed to yield the final probe (Probe 1).

-

Purification: The probe is purified by recrystallization from ethanol.

-

Characterization: The structure of the probe is confirmed using NMR and HRMS.

-

Sample Preparation: Prepare the sample containing β-galactosidase (e.g., fruit extract, cell lysate).

-

Reaction Setup: In a cuvette, add 20 µL of a 1 mM stock solution of the probe to 2 mL of water.

-

Enzyme Addition: Add the β-galactosidase-containing sample to the cuvette.

-

Incubation: Incubate the mixture for 40 minutes at 37 °C.

-

Fluorescence Measurement: Record the fluorescence spectrum with an excitation wavelength of 327 nm. The ratio of the emission intensities at 444 nm and 374 nm (I₄₄₄/I₃₇₄) is used to quantify the enzyme activity.

Caption: General experimental workflow for fluorescent probe assays.

Conclusion

The field of fluorescent probes is rapidly advancing, providing increasingly sophisticated tools for biological research and diagnostics. The examples of RhB-DCT and the coumarin-based β-gal probe highlight the common principles of probe design, including analyte-triggered changes in fluorescence and the importance of quantitative characterization. The detailed protocols provided in this guide are intended to facilitate the adoption and application of these powerful molecular tools in a research setting. As new probes with improved properties continue to be developed, they will undoubtedly play a crucial role in advancing our understanding of biology and in the development of new therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Rhodamine B-Based "Turn-On" Fluorescent Probe for Selective Fe3+ Ions Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A ratiometric fluorescent probe for the detection of β-galactosidase and its application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Furomine

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes. The use of fluorescent probes is integral to this methodology, enabling the specific labeling and tracking of molecules, organelles, and cellular events. This document provides detailed application notes and protocols for the use of Furomine, a novel fluorescent probe, in live-cell imaging experiments.

Disclaimer: Information on a specific fluorescent probe named "this compound" is not publicly available in scientific literature or commercial databases. The following application notes and protocols are provided as a detailed template. Researchers should substitute the placeholder information with the specific details of their fluorescent probe of interest.

This compound: Chemical and Spectral Properties

A thorough understanding of the chemical and spectral properties of a fluorescent probe is critical for successful imaging experiments. This information dictates the appropriate laser lines for excitation, emission filters for detection, and potential for multiplexing with other fluorophores.

| Property | Specification |

| Chemical Name | [Insert Chemical Name] |

| Molecular Weight | [Insert Molecular Weight] |

| Excitation Wavelength (Max) | [Insert λex max] nm |

| Emission Wavelength (Max) | [Insert λem max] nm |

| Quantum Yield | [Insert Quantum Yield] |

| Extinction Coefficient | [Insert Extinction Coefficient] M⁻¹cm⁻¹ |

| Solubility | [e.g., Soluble in DMSO, water] |

| Storage Conditions | [e.g., -20°C, protected from light] |

Mechanism of Action and Cellular Target

[This section should describe how this compound functions at a molecular level. For example, does it bind to a specific protein, intercalate into DNA, or accumulate in a particular organelle based on physiological properties like membrane potential? Understanding the mechanism is key to interpreting the imaging data correctly.]

Signaling Pathway Visualization

If this compound is designed to report on a specific signaling pathway, a diagram illustrating its point of interaction is essential. The following is a hypothetical example of this compound reporting on a kinase cascade.

Caption: Hypothetical signaling pathway where this compound reports on the activity of Kinase B.

Experimental Protocols

The following protocols provide a starting point for using this compound in live-cell imaging. Optimization may be required depending on the cell type and experimental conditions.

Cell Preparation

-

Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. The seeding density should be optimized to achieve 50-70% confluency at the time of imaging.

-

Cell Culture: Culture cells in a complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Treatments: If applicable, treat cells with experimental compounds for the desired duration before or during this compound labeling.

This compound Staining Protocol

-

Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

-

Prepare this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in a serum-free medium or an appropriate imaging buffer (e.g., HBSS) to the desired working concentration. Working concentrations typically range from 100 nM to 10 µM, but should be optimized for each cell type and application.

-

Cell Staining:

-

Remove the complete growth medium from the cells.

-

Gently wash the cells once with pre-warmed (37°C) imaging buffer.

-

Add the this compound working solution to the cells and incubate for the optimized duration (e.g., 15-60 minutes) at 37°C, protected from light.

-

-

Wash (if required):

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.

-

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for live-cell imaging.

Experimental Workflow Diagram

Caption: A generalized workflow for live-cell imaging experiments using this compound.

Live-Cell Imaging Parameters

Successful live-cell imaging requires careful optimization of microscope settings to maximize signal-to-noise while minimizing phototoxicity.

-

Microscope: An inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C, 5% CO₂, and humidity) is recommended.

-